![molecular formula C18H20N2O4S B2435680 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946298-65-3](/img/structure/B2435680.png)
4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide can be analyzed using various techniques such as NMR spectroscopy . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide include its molecular formula (C18H20N2O4S) and molecular weight (360.43). More detailed properties such as melting point, boiling point, solubility, and spectral data can be obtained from suppliers or databases .Scientific Research Applications
Remote Sulfonylation in Chemical Synthesis
The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, a category to which 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide belongs, has been developed using Copper(II) catalysis. This process is significant in generating environmentally benign byproducts and provides a safer and more environmentally friendly method compared to previous techniques. It's applicable in the synthesis of various N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives (Xia et al., 2016).
Anticancer Applications
A study on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which are structurally related to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, revealed these compounds as potential PI3K inhibitors and anticancer agents. These derivatives have shown significant antiproliferative activities against various human cancer cell lines and inhibited the PI3K/AKT/mTOR pathway, suggesting their potential as effective anticancer treatments (Shao et al., 2014).
Enamine Chemistry
Enamino-thiones, which have a structural resemblance to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have been studied for their potential in enamine chemistry. These compounds undergo reactions that lead to the production of various valuable chemical entities, highlighting the versatility and applicability of such structures in synthetic organic chemistry (Rasmussen et al., 1981).
Nucleophilic Reactions in Heterocyclic Chemistry
The study of nucleophilic reactions involving compounds similar to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide has provided insights into the behavior of such compounds under various conditions. These findings are crucial for understanding the chemical properties and reactivity patterns of heterocyclic compounds, which are widely used in pharmaceuticals and materials science (Hamby & Bauer, 1987).
Metabolic Fate Studies
Investigations into the metabolic fate of synthetic cannabinoid receptor agonists, including structures similar to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have provided valuable information on their metabolism. Such studies are crucial in understanding the pharmacokinetics and potential therapeutic applications of these compounds (Richter et al., 2022).
Antimicrobial Activity
Some novel quinoxaline derivatives, structurally related to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have been synthesized and evaluated for antimicrobial activity. These studies provide a basis for the development of new antimicrobial agents, showcasing the potential of such compounds in combating various bacterial and fungal infections (Mohsen et al., 2014).
Safety and Hazards
The safety and hazards associated with 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide are not specified in the search results. It is recommended to handle all chemicals with appropriate safety measures and refer to the Material Safety Data Sheet (MSDS) for specific safety information .
properties
IUPAC Name |
4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-9-6-14(7-10-16)18(21)19-15-8-5-13-4-3-11-20(17(13)12-15)25(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPJRLHWRYTSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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